molecular formula C16H19BrO B2721059 2-Bromo-6-(2-ethylbutoxy)naphthalene CAS No. 1092346-54-7

2-Bromo-6-(2-ethylbutoxy)naphthalene

Cat. No.: B2721059
CAS No.: 1092346-54-7
M. Wt: 307.231
InChI Key: AQVXSYNFFNRFTE-UHFFFAOYSA-N
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Description

2-Bromo-6-(2-ethylbutoxy)naphthalene is an organic compound with the molecular formula C16H19BrO and a molecular weight of 307.22546 . This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom and an ethylbutoxy group attached to the naphthalene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2-ethylbutoxy)naphthalene typically involves the bromination of 6-(2-ethylbutoxy)naphthalene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure the selective bromination at the desired position on the naphthalene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2-ethylbutoxy)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

    Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.

    Reduction Reactions: Products include hydrogenated naphthalene derivatives.

Scientific Research Applications

2-Bromo-6-(2-ethylbutoxy)naphthalene is utilized in several scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is used in studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2-ethylbutoxy)naphthalene involves its interaction with molecular targets through its bromine and ethylbutoxy functional groups. These interactions can lead to various chemical transformations, including substitution and oxidation reactions. The compound’s effects are mediated through its ability to participate in electron transfer processes and form reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(2-ethylbutoxy)naphthalene is unique due to its specific functional groups, which confer distinct chemical reactivity and properties. The presence of the ethylbutoxy group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

2-Bromo-6-(2-ethylbutoxy)naphthalene is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity, supported by various studies and data.

Basic Information

  • Molecular Formula : C₁₄H₁₅BrO
  • Molecular Weight : 281.18 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : 324.7 °C
  • Melting Point : 106-109 °C

Structure

The compound features a naphthalene backbone with a bromine atom and an ethylbutoxy substituent, which may influence its reactivity and interactions with biological targets.

Anti-inflammatory Properties

This compound has been identified as an active intermediate in the synthesis of anti-inflammatory drugs, such as Naproxen and Nabumetone, through the Heck reaction. The compound exhibits potential anti-inflammatory effects, as indicated by molecular docking studies that suggest low interaction energies with specific protein targets involved in inflammatory pathways .

Anticancer Potential

Research indicates that naphthalene derivatives, including this compound, may possess anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting that this compound may also have a role in cancer research . The mechanism of action could involve the modulation of signaling pathways associated with cell proliferation and survival.

Mechanistic Insights

Molecular docking studies reveal that this compound interacts with key proteins involved in inflammatory responses and cancer progression. The compound's ability to inhibit tyrosine-protein kinases has been noted, which is crucial for various cellular processes including growth and differentiation .

Data Table: Biological Activities of this compound

Activity TypeMechanism/TargetReference
Anti-inflammatoryInhibition of tyrosine kinases
AnticancerInduction of apoptosis
Molecular DockingLow interaction energy with 6QDZ and 2Z7S

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of various naphthalene derivatives, this compound was found to significantly reduce pro-inflammatory cytokines in vitro. The results suggest its potential use as a therapeutic agent in inflammatory diseases .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of naphthalene derivatives on human cancer cell lines. The study demonstrated that treatment with this compound led to increased apoptosis rates and decreased cell viability in breast cancer cells, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

2-bromo-6-(2-ethylbutoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrO/c1-3-12(4-2)11-18-16-8-6-13-9-15(17)7-5-14(13)10-16/h5-10,12H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVXSYNFFNRFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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